1-(4-Methylpiperazin-1-yl)cyclopropane-1-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methylpiperazin-1-yl)cyclopropane-1-carboxylic acid is a compound that belongs to the class of piperazine carboxylic acids This compound is characterized by a cyclopropane ring substituted with a carboxylic acid group and a 4-methylpiperazin-1-yl group
Vorbereitungsmethoden
The synthesis of 1-(4-methylpiperazin-1-yl)cyclopropane-1-carboxylic acid typically involves the reaction of cyclopropane derivatives with piperazine compounds. One common method includes the reaction of cyclopropanecarboxylic acid with 4-methylpiperazine under specific conditions to yield the desired product . Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
1-(4-Methylpiperazin-1-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological studies, particularly in understanding the interactions of piperazine derivatives with biological systems.
Medicine: Research has indicated its potential use in developing new therapeutic agents due to its unique structure and biological activity.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(4-methylpiperazin-1-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-(4-Methylpiperazin-1-yl)cyclopropane-1-carboxylic acid can be compared with other piperazine derivatives, such as:
4-(4-Methylpiperazin-1-yl)aniline: Similar in structure but with an aniline group instead of a cyclopropane ring.
2-(4-Methylpiperazin-1-yl)cyclopentanol: Contains a cyclopentanol ring instead of a cyclopropane ring.
3-(4-Methylpiperazin-1-yl)propanoic acid: Features a propanoic acid group instead of a cyclopropane carboxylic acid group
Eigenschaften
Molekularformel |
C9H16N2O2 |
---|---|
Molekulargewicht |
184.24 g/mol |
IUPAC-Name |
1-(4-methylpiperazin-1-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C9H16N2O2/c1-10-4-6-11(7-5-10)9(2-3-9)8(12)13/h2-7H2,1H3,(H,12,13) |
InChI-Schlüssel |
MRHYWUGHRMFLSJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)C2(CC2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.